2,4,4-Trimethyl-5-methylidene-3H-pyrrole
Description
Properties
CAS No. |
110466-34-7 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
2,4,4-trimethyl-5-methylidene-3H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h2,5H2,1,3-4H3 |
InChI Key |
SHBMAYMOUQLZPZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C)C(C1)(C)C |
Canonical SMILES |
CC1=NC(=C)C(C1)(C)C |
Synonyms |
2H-Pyrrole,3,4-dihydro-3,3,5-trimethyl-2-methylene-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- Pyrrole Derivatives : The compound serves as a precursor for synthesizing various pyrrole-based drug candidates. Notably, it has been involved in the development of anti-inflammatory drugs and antituberculosis agents. For example, compounds derived from this pyrrole framework have shown selective inhibition of cyclooxygenases (COX-2), which are crucial targets for nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Synthesis Techniques : Efficient synthetic routes have been developed to create libraries of pyrrole derivatives, facilitating the discovery of new drug candidates. A notable method involves a three-component reaction that yields several biologically active compounds with significant yields .
-
Multi-Target Agents :
- Recent studies have highlighted novel pyrrole derivatives that act as multi-target agents against diseases such as Alzheimer's. These compounds have shown promising results as selective inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative disorders .
Material Science Applications
-
Conductive Polymers :
- The unique electronic properties of 2,4,4-trimethyl-5-methylidene-3H-pyrrole make it suitable for applications in conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity, making it valuable for electronic devices.
-
Dyes and Pigments :
- Pyrrole derivatives are also explored as dyes and pigments due to their vibrant colors and stability. The structural modifications allow for tuning the absorption properties, which is beneficial in various industrial applications.
Biological Research Applications
-
Binding Studies :
- Interaction studies involving this compound often focus on its binding affinities with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic applications . For instance, research has demonstrated that certain derivatives exhibit significant binding to targets implicated in cancer and inflammatory diseases.
- Antioxidant Activity :
Case Studies and Research Findings
Preparation Methods
Electrophilic Substitution Reactions
Electrophilic substitution represents a foundational strategy for synthesizing 2,4,4-Trimethyl-5-methylidene-3H-pyrrole. The electron-rich pyrrole ring facilitates substitutions at specific positions, guided by directing groups and reaction conditions. For instance, Vilsmeier–Haack formylation introduces aldehyde groups at the α-position of pyrrole derivatives, a critical step in constructing the methylidene moiety. A representative protocol involves treating methyl pyrrole-2-carboxylate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield formylated intermediates . Subsequent reduction and alkylation steps install the methyl and methylidene groups.
Optimization of this method requires precise temperature control (0–10°C during formylation) and stoichiometric ratios (1.3:0.7:1.31 for methyl acetoacetate:sodium nitrite:zinc powder) . The reaction’s regioselectivity is influenced by electron-withdrawing groups, such as esters, which direct substitution to the less hindered positions. Post-formylation hydrogenation with hydroxylamine hydrochloride and potassium carbonate achieves oxime intermediates, which are reduced to amines and protected with Boc groups .
Cyclization Strategies
Cyclization reactions offer a streamlined pathway to construct the pyrrole core. A notable example involves the condensation of 1,3-dicarbonyl compounds with alkyl 2-aminoesters under solvent-free conditions. For instance, L-tryptophan-derived esters react with acetylacetone or ethyl acetoacetate in the presence of potassium hydroxide (0.1 equiv) at 120–170°C, yielding 2,4,5-trisubstituted pyrroles . This method avoids solvent use, enhancing atom economy and reducing waste.
Key variables include:
-
Temperature : Higher temperatures (170°C) accelerate cyclization but risk decomposition.
-
Catalyst load : Substoichiometric KOH (10 mol%) minimizes side reactions.
-
Substituent effects : Bulky groups at the 4-position hinder cyclization, necessitating longer reaction times .
Yields for this approach range from 45% to 81%, depending on the substituents and reaction time.
Multi-Step Synthesis via Intermediate Functionalization
Industrial-scale production often employs multi-step sequences to achieve high purity. A patented method outlines the following steps :
-
Synthesis of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate :
-
Methyl acetoacetate reacts with sodium nitrite in acetic acid, followed by zinc powder reduction.
-
Yield: 80% (faint yellow solid).
-
-
Hydrolysis to 2,4-dimethyl pyrrole :
-
The diester is saponified with aqueous KOH, then acidified to precipitate the free base.
-
Yield: 36% (white liquid after distillation).
-
-
Double formylation :
-
2,4-dimethyl pyrrole undergoes formylation with DMF and POCl₃, followed by neutralization with potassium carbonate.
-
Yield: 38% (crystalline product).
-
This protocol emphasizes scalability, with detailed purification steps (e.g., flash chromatography, recrystallization) ensuring >95% purity.
Solvent-Free Three-Component Reactions
Recent advances prioritize green chemistry principles. A solvent-free method combines alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and catalytic KOH under thermal conditions . For example:
-
Reactants : Ethyl 2-aminobutyrate + acetylacetone.
-
Conditions : 170°C, 5 minutes (monitored by HPLC-MS).
-
Product : 2,4,5-Trimethyl-1H-pyrrol-3-ol (precursor to the target compound).
This method’s efficiency stems from in situ water elimination and tautomerization, which drive the reaction to completion without solvents.
Post-cyclization modifications are critical for installing the methylidene group. Fukuyama–Mitsunobu alkylation enables selective introduction of methyl groups using triphenylphosphine and diethyl azodicarboxylate (DEAD) . For instance:
-
Oxime intermediates (from formylated pyrroles) are hydrogenated to amines.
-
Boc-protected amines undergo alkylation with methyl iodide.
-
Acidic deprotection yields the final product.
This method’s success relies on avoiding over-alkylation and optimizing hydrogen pressure (1–3 atm).
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic Substitution | POCl₃, DMF | 0–10°C, reflux | 38–72% | High regioselectivity | Toxic reagents, multi-step |
| Cyclization | 1,3-dicarbonyl, KOH | 120–170°C, solvent-free | 45–81% | Green chemistry, rapid | Limited to specific substrates |
| Multi-Step Synthesis | Methyl acetoacetate, DMF | Hydrolysis, formylation | 36–38% | Scalable, high purity | Low overall yield |
| Catalytic Hydrogenation | H₂, Boc₂O | 1–3 atm H₂ | 55–72% | Selective methylation | Sensitivity to oxygen |
Q & A
Q. What synthetic methodologies are most effective for preparing 2,4,4-Trimethyl-5-methylidene-3H-pyrrole, and how do reaction conditions impact yields?
Answer: The synthesis of pyrrole derivatives often employs cyclization strategies. Gold-catalyzed cyclization of N-propargyl precursors (e.g., pyrrole or indole derivatives) enables efficient heterocycle formation under mild conditions (80–100°C) . Alternatively, base-assisted cyclization using NaH or similar agents achieves moderate yields (46–63%) but requires precise stoichiometric control and temperature gradients (0–25°C) .
| Method | Catalyst/Base | Temperature (°C) | Yield Range (%) | Key Reference |
|---|---|---|---|---|
| Gold-catalyzed cyclization | AuCl₃ | 80–100 | 65–75* | |
| Base-assisted cyclization | NaH | 0–25 | 46–63 |
*Estimated based on analogous heterocyclic syntheses.
Q. Which spectroscopic techniques are essential for structural elucidation of 2,4,4-Trimethyl-5-methylidene-3H-pyrrole?
Answer:
- High-resolution mass spectrometry (HRMS): Confirms molecular formula and isotopic patterns.
- ¹H/¹³C NMR: Identifies substitution patterns; pyrrole protons appear at δ 6.0–7.0 ppm, while methylidene groups resonate as singlets near δ 5.5 .
- FTIR: Detects functional groups (e.g., carbonyls at 1700–1750 cm⁻¹ in oxidized derivatives) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reactivity of pyrrole derivatives under oxidative conditions?
Answer: Electrochemical and pulse radiolysis studies reveal that polymerization initiates via pyrrole cation radical coupling, forming carbon-carbon bonds . Conflicting reactivity reports (e.g., bromination vs. oxidation) can be addressed by varying electrophilic agents (e.g., NBS for controlled bromination vs. H₂O₂ for oxidation ).
Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in antioxidant applications?
Answer:
- Substituent variation: Introduce electron-donating (e.g., -OCH₃) or withdrawing groups (e.g., -Cl) at key positions.
- Bioassays: Use PC12 cell models to measure neuroprotection against 6-OHDA-induced toxicity, with IC50 values from DPPH radical scavenging assays .
| Derivative (Substituent) | IC50 (μM) | Reference |
|---|---|---|
| 4-Methyl | 12.3 | |
| 4-Chloro | 25.7 |
Q. How can computational modeling complement experimental data in predicting pyrrole derivative reactivity?
Answer: Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic substitution sites. For example, the C-3 position in pyrrole derivatives is more reactive due to lower activation energy barriers, aligning with experimental bromination outcomes .
Q. What strategies mitigate yield disparities in cyclization reactions of substituted pyrroles?
Answer: Yield variations (e.g., 46% vs. 63% in base-assisted cyclization ) arise from steric hindrance or electronic effects. Optimize by:
- Adjusting base strength (e.g., KOtBu for bulky substrates).
- Employing microwave-assisted synthesis to enhance reaction homogeneity.
Comparative and Methodological Questions
Q. How do steric and electronic effects influence the reactivity of 2,4,4-Trimethyl-5-methylidene-3H-pyrrole compared to simpler pyrrole analogs?
Answer: The methylidene group increases electron density at adjacent carbons, enhancing electrophilic substitution at C-5. Steric hindrance from 2,4,4-trimethyl groups reduces reactivity at C-3, as shown in comparative bromination studies .
Q. What are the best practices for synthesizing and characterizing pyrrole derivatives with unstable substituents?
Answer:
- Low-temperature techniques: Use cryogenic conditions (-78°C) for air-sensitive intermediates.
- In situ monitoring: Employ real-time FTIR or Raman spectroscopy to track reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
